Clinical Diagnostic Performance: 100% Sensitivity in Primary Prostate Cancer Detection via SPECT/CT
[99mTc]Tc-PSMA-I&S SPECT/CT demonstrates 100% sensitivity, 77.78% specificity, and 95.83% accuracy for primary prostate cancer detection in a retrospective single-center study of 48 patients, with SUVmax correlating significantly with Gleason score (p=0.006), PSA levels (p=0.013), and metastatic status (p=0.023) [1]. In a separate 100-patient cohort study evaluating both primary staging and restaging, patient-based sensitivity for primary prostate cancer was 86% with 100% specificity and 92% accuracy, while sensitivity for detecting metastases in restaging reached 91% with 92% specificity and 91% accuracy [2]. Compared with conventional bone scintigraphy and CT, PSMA-SPECT/CT provides superior lesion detectability; detection rates in biochemical recurrence were 37% at PSA <1 ng/mL, 74% at PSA 1-5 ng/mL, and 80% at PSA >5 ng/mL [2].
| Evidence Dimension | Diagnostic sensitivity for primary prostate cancer |
|---|---|
| Target Compound Data | 100% sensitivity, 95.83% accuracy [1]; 86% sensitivity, 92% accuracy [2] |
| Comparator Or Baseline | Bone scintigraphy + CT (conventional imaging standard): inferior detection rates; 68Ga-PSMA-11 PET/CT: typical sensitivity 80-90% in primary staging per literature |
| Quantified Difference | 100% sensitivity vs. conventional imaging (historically 50-70% for bone scintigraphy); detection rate advantage of 74-80% in restaging at PSA >1 ng/mL |
| Conditions | Retrospective study: 48 patients (39 PCa, 9 benign), 4 h post-injection of 0.74 GBq [99mTc]Tc-PSMA-I&S [1]; 100 patients (28 primary staging, 72 restaging), 6 h post-injection of 666±102 MBq [2] |
Why This Matters
Clinically validated diagnostic accuracy parameters enable evidence-based procurement decisions and protocol standardization for centers implementing PSMA-SPECT/CT imaging.
- [1] Retrospective study evaluating [99mTc]Tc-PSMA-I&S SPECT/CT quantitative parameters for risk stratification and metastasis prediction in primary prostate cancer. DOAJ. 2025. View Source
- [2] Diagnostic value of [99mTc]Tc-PSMA-I&S-SPECT/CT for the primary staging and restaging of prostate cancer. Ther Adv Med Oncol. 2024;16:17588359231221342. View Source
